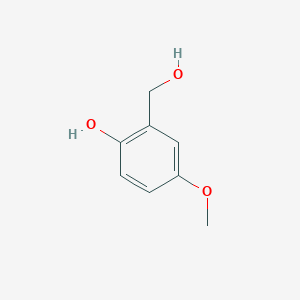

2-(Hydroxymethyl)-4-methoxyphenol

Description

Identification in Biological Matrices and Natural Sources

Vanillyl alcohol has been reported as a naturally occurring compound in a number of plant species. Notably, it is a known bioactive component of the orchid Gastrodia elata Blume, a plant used in traditional oriental medicine. In this plant, vanillyl alcohol is considered one of the major functional components alongside gastrodin and p-hydroxybenzyl alcohol researchgate.netresearchgate.net. Its presence in Gastrodia elata has been linked to the plant's neuroprotective effects nih.gov.

Another significant natural source of this compound is the cured pods of Vanilla planifolia, the plant from which vanilla flavoring is derived. Vanillyl alcohol is one of several phenolic compounds found in vanilla extracts, contributing to its complex flavor and aroma profile nih.gov. Research has also indicated its presence in other organisms, although detailed studies on a wider range of biological matrices are less common researchgate.net.

| Natural Source | Common Name | Compound Form |

| Gastrodia elata Blume | Tian Ma | Free form |

| Vanilla planifolia | Vanilla | Free form |

Chromatographic and Extraction Techniques for Isolation from Complex Mixtures

The isolation of 2-(Hydroxymethyl)-4-methoxyphenol from its natural sources involves a combination of extraction and chromatographic techniques tailored to the specific matrix and the desired purity of the final product.

Extraction Techniques

Pressurized Liquid Extraction (PLE): This technique has been successfully applied for the extraction of gastrodin and vanillyl alcohol from Gastrodia elata Blume. PLE can be performed at room temperature, which is advantageous for thermally labile compounds researchgate.net.

Solvent Extraction: Traditional solvent extraction methods are commonly employed. For instance, ethanolic extracts of Vanilla planifolia pods are prepared to analyze their phenolic content, including vanillyl alcohol nih.gov. Methanol (B129727) has also been used in the extraction process from other plant materials researchgate.net.

Steam Distillation (SD) and Simultaneous Steam Distillation-Extraction (SDE): These methods are particularly useful for isolating volatile and semi-volatile compounds. SDE has been shown to identify a greater number of volatile compounds from vanilla pods compared to other techniques nih.govresearchgate.net.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for the analysis of volatile and semi-volatile organic compounds in the headspace of a sample. It has been effectively used to analyze the aroma profile of vanilla pods nih.govresearchgate.net.

Chromatographic Techniques

Following extraction, chromatographic methods are essential for the separation and purification of this compound from the complex mixture of co-extracted compounds.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method for the quantitative determination of vanillyl alcohol and other phenolic compounds in plant extracts. A common stationary phase used is a C18 column nih.govugm.ac.id. The mobile phase often consists of a gradient mixture of acetonitrile (B52724), methanol, and acidified water, which allows for the efficient separation of compounds with varying polarities nih.gov.

The table below summarizes the chromatographic conditions that have been reported for the analysis of vanillyl alcohol.

| Chromatographic Method | Stationary Phase | Mobile Phase | Detection |

| RP-HPLC | C18 | Acetonitrile, Methanol, 0.2% Acetic Acid in Water (gradient) | UV |

| RP-HPLC | C18 | Methanol, Acidified Water (gradient) | UV (280 nm) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCONKOTZXAFSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333079 | |

| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41951-76-2 | |

| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analog Derivatization

De Novo Synthesis Strategies for 2-(Hydroxymethyl)-4-methoxyphenol

De novo synthesis, meaning "from the beginning," refers to the construction of complex molecules from simpler, readily available starting materials. rsc.org For this compound, several multi-step pathways have been developed.

One prominent synthetic route involves the transformation of eugenol (B1671780), a major component of clove oil. usu.ac.idresearchgate.net This multi-step process typically begins with a Mannich reaction, followed by methylation and nucleophilic substitution to yield the desired product. usu.ac.id

A notable pathway starts with the reaction of eugenol with formaldehyde (B43269) and dimethylamine, resulting in the formation of 4-allyl-6-((dimethylamino)methyl)-2-methoxyphenol. usu.ac.id This intermediate is then methylated using methyl iodide to produce a quaternary ammonium (B1175870) salt. Subsequent nucleophilic substitution with a hydroxide (B78521) source, such as sodium hydroxide, displaces the trimethylamine (B31210) group to form 4-allyl-2-(hydroxymethyl)-6-methoxyphenol. usu.ac.id While this yields a derivative, similar principles can be applied to obtain the target compound.

Another common precursor is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). researchgate.netmdma.ch The synthesis from vanillin typically involves the reduction of the aldehyde group to a primary alcohol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common and effective choice. sigmaaldrich.com

The selection of starting materials is crucial for the efficient synthesis of this compound.

Eugenol: As a naturally abundant phenolic compound, eugenol (4-allyl-2-methoxyphenol) serves as an economical and versatile starting material. usu.ac.idresearchgate.netnih.gov Its structure already contains the key methoxyphenol backbone.

Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another widely available and cost-effective precursor. researchgate.netmdma.ch Its aldehyde functionality provides a direct handle for conversion to the hydroxymethyl group.

Guaiacol (B22219) (2-methoxyphenol): Guaiacol can also be used as a starting material. Its hydroxymethylation with formaldehyde can lead to the formation of vanillyl alcohol, although regioselectivity can be a challenge. researchgate.net

p-Methoxy Toluene: This compound can be oxidized to p-methoxybenzyl alcohol, a related but distinct compound. google.com

The following table summarizes the key precursor compounds and their roles in the synthesis:

Table 1: Precursor Compounds for the Synthesis of this compound| Precursor Compound | Key Features | Synthetic Relevance |

|---|---|---|

| Eugenol | Contains methoxyphenol backbone and an allyl group. usu.ac.idnih.gov | Starting material for multi-step synthesis involving modification of the position ortho to the hydroxyl group. usu.ac.id |

| Vanillin | Contains the desired 4-hydroxy-3-methoxy-phenyl core with an aldehyde group. researchgate.netmdma.ch | The aldehyde is readily reduced to the target hydroxymethyl group. sigmaaldrich.com |

| Guaiacol | A simple methoxyphenol. researchgate.net | Can be directly hydroxymethylated, though control of isomer formation is necessary. researchgate.net |

The synthesis of this compound relies on several fundamental organic reactions.

Mannich Reaction: This is a three-component condensation reaction involving an active hydrogen compound (in this case, the phenol), formaldehyde, and a secondary amine like dimethylamine. researchgate.netwikipedia.orgnih.gov The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. The electron-rich phenol (B47542) then attacks the iminium ion, leading to the introduction of an aminomethyl group onto the aromatic ring. wikipedia.orgresearchgate.net This reaction is often regioselective, favoring substitution at the position ortho to the hydroxyl group due to its activating and directing effects. researchgate.net

Nucleophilic Substitution: This class of reactions is crucial for converting the aminomethyl intermediate (from the Mannich reaction) or a halide derivative into the final hydroxymethyl group. ucalgary.calibretexts.org In the synthesis from eugenol, after methylation of the amino group to create a good leaving group (trimethylamine), a nucleophile like hydroxide ion attacks the benzylic carbon, displacing the leaving group in a reaction that can proceed through an SN1 or SN2 mechanism, depending on the specific substrate and conditions. usu.ac.idlibretexts.org Benzylic systems are particularly reactive in nucleophilic substitutions. ucalgary.ca

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.

In a synthesis starting from eugenol, the Mannich reaction was carried out using n-heptane as a solvent at a reflux temperature of 98-100°C for 10 hours, achieving a yield of 83% for the aminomethylated intermediate. usu.ac.id The subsequent methylation with methyl iodide in ethanol (B145695), followed by nucleophilic substitution with sodium hydroxide, yielded the final hydroxymethyl derivative at 65.05%. usu.ac.id

For syntheses starting from vanillin, the choice of reducing agent and solvent system is important. The reduction of the aldehyde can be carried out efficiently using sodium borohydride in a suitable solvent like ethanol or a mixture of methanol (B129727) and water.

The following table presents a summary of reaction conditions from a reported synthesis:

Table 2: Example of Reaction Conditions and Yields in a Multi-step Synthesis| Reaction Step | Reactants | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Mannich Reaction | Eugenol, formaldehyde, dimethylamine | n-heptane | 98-100°C | 10 hours | 83% usu.ac.id |

| Methylation | 4-allyl-6-((dimethylamino)methyl)-2-methoxyphenol, methyl iodide | Ethanol | Room Temperature | 2 hours | 78.15% usu.ac.id |

| Nucleophilic Substitution | Methylated intermediate, sodium hydroxide | Not specified | Reflux | Not specified | 65.05% usu.ac.id |

Regioselective Hydroxymethylation Approaches in Phenolic Systems

Controlling the position of the newly introduced hydroxymethyl group on the phenol ring is a key challenge in the synthesis of specific isomers like this compound. The hydroxyl and methoxy (B1213986) groups on the aromatic ring direct incoming electrophiles to specific positions.

In the case of guaiacol (2-methoxyphenol), hydroxymethylation with formaldehyde can yield a mixture of isomers. researchgate.net The use of different catalysts can influence the regioselectivity. For instance, H-β zeolites tend to favor hydroxymethylation at the para-position relative to the hydroxyl group, while basic catalysts like oxides can promote ortho-C-hydroxymethylation. researchgate.net

Synthesis of Structural Analogs and Derivatives of this compound

The functional groups of this compound, namely the phenolic hydroxyl, the benzylic alcohol, and the methoxy group, provide multiple sites for chemical modification to produce a wide range of structural analogs and derivatives.

Derivatives have been synthesized by reacting the phenolic hydroxyl group. For instance, esterification of the hydroxyl group of the related compound eugenol has been carried out with various anhydrides like acetic, butanoic, and hexanoic anhydride (B1165640) in the presence of pyridine. nih.gov Similar reactions could be applied to this compound. Furthermore, the hydroxyl group can be converted to an ether, as demonstrated by the reaction of eugenol with propargyl bromide to form an alkyne-containing derivative. nih.gov

The benzylic alcohol group can also be a site for derivatization. For example, benzylic alcohols can undergo nucleophilic substitution to form ethers and other C-O, C-S, and C-C bonds. rsc.org They can also be involved in coupling reactions to form more complex molecules. organic-chemistry.org

The synthesis of Schiff base derivatives from the related compound vanillin has been reported, where the aldehyde group is condensed with various amines. researchgate.netresearchgate.net While this compound lacks the aldehyde, this illustrates the potential for creating diverse derivatives from related precursors.

The following table lists some examples of compound classes that can be synthesized as derivatives or analogs:

Table 3: Classes of Synthesized Analogs and Derivatives| Compound Class | Synthetic Approach | Potential Modification Site |

|---|---|---|

| Esters | Esterification with carboxylic acids or anhydrides. nih.gov | Phenolic hydroxyl |

| Ethers | Williamson ether synthesis with alkyl halides. nih.gov | Phenolic hydroxyl |

| Schiff Bases | Condensation of a related aldehyde precursor (vanillin) with amines. researchgate.netresearchgate.net | Aldehyde group (on precursor) |

| C-C Coupled Products | Various coupling reactions. organic-chemistry.org | Benzylic alcohol |

Functionalization of the Phenolic Ring and Side Chains

The inherent reactivity of the phenolic ring and its substituents enables a variety of functionalization reactions. The hydroxymethyl group is a primary site for modification, often through oxidation, to yield an aldehyde or a carboxylic acid, which can then serve as handles for further derivatization.

Another key reaction is the hydroxymethylation of the phenolic ring itself. This reaction can be catalyzed by acids or bases and involves an electrophilic aromatic substitution. researchgate.net For instance, the reaction of a phenol with formaldehyde can introduce a hydroxymethyl group onto the ring. researchgate.netyoutube.com Under certain conditions, further substitution can occur, leading to di-substituted products such as 2,6-bis(hydroxymethyl)-4-methoxyphenol. scbt.com The rates of these hydroxymethylation reactions are significantly influenced by the existing substituents on the phenol ring. researchgate.net For example, the reaction rates for resorcinol (B1680541) and phloroglucinol (B13840) with formaldehyde are substantially higher than that of phenol under similar conditions. researchgate.net Research has shown that various divalent metal salts, such as zinc(II) nitrate, can effectively catalyze the ortho-selective hydroxymethylation of phenol. researchgate.net

The phenolic hydroxyl and the alcohol of the hydroxymethyl group can also undergo reactions like esterification. This modification is often employed to alter the physical properties of the molecule, such as its solubility.

Preparation of Schiff Base Derivatives of Methoxyphenols

Schiff bases are a significant class of derivatives typically formed through the condensation of a primary amine with an aldehyde or ketone. acs.org To prepare Schiff base derivatives from this compound, the hydroxymethyl side chain must first be oxidized to an aldehyde, yielding 2-hydroxy-5-methoxybenzaldehyde (B1199172). This aldehyde can then react with various primary amines to form the corresponding imine or azomethine group characteristic of a Schiff base. nih.gov

The synthesis generally involves refluxing equimolar amounts of the aldehyde and a suitable amine in a solvent like ethanol. nih.gov This method has been used to create a variety of Schiff bases from structurally related methoxyphenols. For instance, (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol is synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) and 3-aminophenol. nih.govnih.gov Microwave irradiation has also been employed as an efficient method for synthesizing these derivatives. mdpi.com

The table below summarizes the synthesis of several Schiff base derivatives from methoxyphenol precursors, illustrating the common synthetic pathways.

| Starting Aldehyde | Starting Amine | Solvent | Method | Yield | Reference |

| 2-hydroxy-3-methoxybenzaldehyde | 3-aminophenol | Ethanol | Reflux 4-5h | - | nih.govnih.gov |

| Isovanillin | 4-aminophenol | Ethanol | Microwave | High | mdpi.com |

| Vanillin | p-anisidine | Water | Stirrer, 30 min | 95% | acs.org |

| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-aminophenol | Ethanol | Reflux | - | rsc.org |

| 2-hydroxy-4-methoxybenzaldehyde | Ethyl-4-aminobenzoate | Ethanol | Reflux | >220 °C (m.p.) | nih.gov |

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis presents an alternative, "green" approach for the synthesis and modification of phenolic compounds. rsc.orgnih.gov Enzymes offer high selectivity and operate under mild conditions, reducing the generation of by-products. mdpi.com

Laccases, a class of multi-copper oxidases, are particularly notable for their ability to catalyze the one-electron oxidation of phenolic substrates. nih.govnih.gov This process generates phenoxy radicals which can subsequently undergo oxidative coupling to form dimers, oligomers, or polymers. nih.govmdpi.com This enzymatic polymerization can be used to synthesize novel polyphenolic structures from monomers like this compound. acs.orgepa.gov

Another important enzymatic modification is esterification, often catalyzed by lipases. mdpi.com For example, lipase (B570770) B from Candida antarctica can catalyze the esterification of aromatic alcohols with fatty acids, a process known as lipophilization. mdpi.com This reaction modifies the hydroxymethyl side chain of this compound, producing esters with increased solubility in non-polar environments. mdpi.commdpi.com

Furthermore, whole-cell biotransformations using microorganisms like fungi can achieve specific modifications. Strains of entomopathogenic filamentous fungi have been shown to perform reactions such as O-demethylation and subsequent 4-O-methylglycosylation on methoxy-substituted flavonoids. nih.gov Such biotransformations could potentially modify the methoxy group or other sites on the this compound structure. nih.gov

The table below outlines key enzymatic transformations applicable to phenolic compounds.

| Enzyme Class | Transformation Type | Substrate Moiety | Typical Product | Reference |

| Laccase | Oxidative Coupling / Polymerization | Phenolic Ring | Dimers, Polymers | nih.govnih.govmdpi.com |

| Lipase | Esterification / Lipophilization | Hydroxymethyl Group | Phenolic Esters | mdpi.comacs.org |

| Fungal Enzymes | O-Demethylation / Glycosylation | Methoxy Group | Hydroxylated/Glycosylated Phenols | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For 2-(Hydroxymethyl)-4-methoxyphenol, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each type of proton. The aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region, while the protons of the hydroxymethyl (-CH₂OH) and methoxy (B1213986) (-OCH₃) groups have characteristic chemical shifts in the upfield region. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum shows distinct peaks for each unique carbon atom, including the aromatic carbons, the methoxy carbon, and the benzylic carbon of the hydroxymethyl group.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ nih.gov | ¹³C Chemical Shift (δ, ppm) / Correlation acs.org | Assignment |

|---|---|---|---|

| Aromatic CH | 6.69 - 6.89 (m) | 110 - 120 | Protons on the benzene ring (positions 3, 5, 6) |

| Methoxyl (-OCH₃) | 3.75 (s) | 55.8 | Methyl protons of the methoxy group |

| Benzylic (-CH₂OH) | 4.38 (d) | 62.0 | Methylene protons of the hydroxymethyl group |

| Alcoholic OH (-CH₂OH) | 5.01 - 5.03 (t) | - | Hydroxyl proton of the hydroxymethyl group |

| Phenolic OH | 8.79 (s) | - | Hydroxyl proton attached to the aromatic ring |

Note: (s) = singlet, (d) = doublet, (t) = triplet, (m) = multiplet. Chemical shifts can vary slightly depending on the solvent and concentration.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings. In this compound, a COSY spectrum would show correlations between adjacent aromatic protons, helping to determine their relative positions on the ring. It would also show a correlation between the alcoholic hydroxyl proton and the adjacent methylene (-CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates directly bonded carbon and hydrogen atoms. acs.org An HSQC spectrum of this compound provides direct links between each proton and the carbon it is attached to. For instance, it confirms the assignment of the signal at δH 3.75 ppm to the carbon at δC 55.8 ppm (the methoxy group) and the proton signal at δH 4.35 ppm to the carbon at δC 62.0 ppm (the benzylic carbon). acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different parts of the molecule. For example, it would show a correlation between the methoxy protons and the aromatic carbon they are attached to (C4), as well as correlations between the benzylic protons and the aromatic carbons C1, C2, and C6, thus confirming the substitution pattern of the benzene ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₈H₁₀O₃, corresponding to a molecular weight of approximately 154.16 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the compound exhibits a molecular ion peak (M⁺) at an m/z of 154. uny.ac.id

The fragmentation of the molecular ion provides a characteristic fingerprint. The analysis of these fragments helps to confirm the presence of specific structural motifs. For example, the loss of a methyl group (-CH₃) or a hydroxymethyl group (-CH₂OH) are common fragmentation pathways for this type of molecule.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Interpretation |

|---|---|---|

| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion (M⁺) uny.ac.id |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 125 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 124 | [M - H₂CO]⁺ | Loss of formaldehyde (B43269) from the hydroxymethyl group |

| 107 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl radical |

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for identifying this compound in complex mixtures, such as natural product extracts or reaction products. nih.gov The gas chromatograph separates the compound from other volatile components in the sample based on their boiling points and interactions with the column's stationary phase. As the purified compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for definitive identification based on its retention time and fragmentation pattern. uny.ac.idnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is particularly useful for identifying the functional groups present in a molecule.

Modern IR spectroscopy is performed using Fourier-transform infrared (FT-IR) spectrometers, which offer higher speed and sensitivity. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A very prominent feature is a broad absorption band in the high-frequency region (around 3200-3500 cm⁻¹), which is indicative of the O-H stretching vibrations from both the phenolic and alcoholic hydroxyl groups. uny.ac.id The broadness of this peak is due to intermolecular hydrogen bonding. uny.ac.id Other key absorptions include C-O stretching, aromatic C=C stretching, and C-H stretching vibrations.

Table 3: Principal FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3442 (sharp) / 3260 (broad) | O-H Stretch | Alcoholic and Phenolic -OH groups uny.ac.id |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (in -CH₂- and -OCH₃) |

| ~1600 & ~1500 | C=C Stretch | Aromatic ring |

| ~1431 | C-H Bend | Methylene (-CH₂) group uny.ac.id |

| ~1270 | C-O Stretch | Aryl ether (Ar-O-CH₃) |

| ~1154 | C-O Stretch | Primary alcohol (R-CH₂-OH) uny.ac.id |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

For this compound, the primary chromophore is the substituted benzene ring. The presence of π-electrons in the aromatic ring and non-bonding (n) electrons on the oxygen atoms of the hydroxyl and methoxy groups allows for specific types of electronic transitions. The principal transitions expected for this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the benzene ring in this compound exhibit strong π → π* absorptions.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (from the oxygen atoms of the -OH and -OCH₃ groups) is promoted to a π* antibonding orbital of the aromatic ring. These transitions are generally weaker in intensity compared to π → π* transitions.

The substituents on the benzene ring—the hydroxyl (-OH), methoxy (-OCH₃), and hydroxymethyl (-CH₂OH) groups—act as auxochromes. These groups, particularly the electron-donating hydroxyl and methoxy groups, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene. This is due to the interaction of the non-bonding electrons on the oxygen atoms with the π-electron system of the ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The table below summarizes the expected electronic transitions for this compound based on its structural features.

| Transition Type | Involved Orbitals | Associated Structural Feature(s) | Expected Wavelength Region |

| π → π | π (bonding) → π (antibonding) | Aromatic benzene ring | 200-400 nm |

| n → π | n (non-bonding) → π (antibonding) | Phenolic hydroxyl (-OH) group, Methoxy (-OCH₃) group, Aromatic ring | 250-400 nm |

X-Ray Diffraction (XRD) Analysis of Crystalline Structures

X-Ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For an organic compound like this compound, single-crystal XRD analysis can provide precise information on its molecular structure, conformation, and intermolecular interactions in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

A key aspect of the crystal structure that would be elucidated is the nature of intermolecular forces, particularly hydrogen bonding. The presence of both hydroxyl groups (phenolic and alcoholic) makes this compound a potent hydrogen bond donor and acceptor. XRD analysis would map out the network of intermolecular O-H···O hydrogen bonds that hold the molecules together in the crystal, defining the supramolecular architecture. Intramolecular hydrogen bonds, for instance between the phenolic hydroxyl group and the adjacent hydroxymethyl group, could also be identified.

While specific experimental crystallographic data for this compound is not available in the cited literature, the table below outlines the key parameters that would be determined from a single-crystal XRD analysis.

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell, defining the molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds, revealing the molecular geometry. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular and intramolecular hydrogen bonds, detailing the crystal packing forces. |

Chemical Reactivity and Mechanistic Studies

Investigation of Reaction Pathways and Intermediate Species (e.g., o-Quinone Methides)

A primary reaction pathway for 2-(hydroxymethyl)-4-methoxyphenol involves the formation of a highly reactive intermediate, an o-quinone methide (o-QM). Specifically, the photodehydration of this compound efficiently generates 4-methoxy-6-methylene-2,4-cyclohexadien-1-one, the corresponding o-QM. acs.orgnih.gov This transformation is a key aspect of its chemistry, dictating many of its subsequent reactions.

Once formed, this o-QM intermediate exhibits distinct reaction pathways:

Hydration: In aqueous solutions, the o-quinone methide rapidly reacts with water, undergoing nucleophilic addition to regenerate the parent compound, this compound. acs.orgnih.gov

Nucleophilic Trapping: The electrophilic nature of the o-QM allows it to be intercepted by potent nucleophiles. For instance, it can be quantitatively trapped by the azide ion. acs.orgnih.gov

Diels-Alder Reaction: The o-QM can also act as a diene in cycloaddition reactions, such as the Diels-Alder reaction with dienophiles like ethyl vinyl ether, leading to the formation of a cycloadduct. acs.orgnih.gov

Furthermore, laser flash photolysis studies have revealed the existence of a short-lived precursor to the o-QM. acs.orgnih.gov Based on its reactivity, this transient species, with a lifetime of approximately 20 microseconds, has been assigned a benzoxete structure. acs.orgnih.gov

Kinetic and Thermodynamic Characterization of Chemical Transformations

The transformations involving the o-quinone methide derived from this compound have been characterized kinetically, providing quantitative data on the rates of its formation and decay. In aqueous solution at 25°C, the o-QM has a lifetime of 7.8 milliseconds before it undergoes hydration to revert to the starting phenol (B47542). acs.orgnih.gov

The reactivity of this intermediate with other nucleophiles has also been quantified. The second-order rate constant for its reaction with the azide ion, a strong nucleophile, is 3.30 × 10⁴ M⁻¹s⁻¹. acs.orgnih.gov The rates of acid and base-catalyzed hydration have also been determined, highlighting the influence of pH on the stability of the o-QM. acs.orgnih.gov

| Parameter | Value | Condition |

|---|---|---|

| Lifetime in Water (τH₂O) | 7.8 ms | Aqueous Solution |

| Rate Constant for Azide Trapping (kN₃) | 3.30 × 10⁴ M⁻¹s⁻¹ | Aqueous Solution |

| Specific Acid Catalysis Rate Constant (kH⁺) | 8.37 × 10³ s⁻¹M⁻¹ | Aqueous Solution |

| Specific Base Catalysis Rate Constant (kOH⁻) | 1.08 × 10⁴ s⁻¹M⁻¹ | Aqueous Solution |

| Lifetime of Benzoxete Precursor (τ) | ~20 µs | - |

Catalytic Effects on the Reactivity Profile (e.g., Acid-Base Catalysis)

The reactivity of the o-quinone methide intermediate is significantly influenced by catalysis, particularly by acids and bases. The hydration of 4-methoxy-6-methylene-2,4-cyclohexadien-1-one back to this compound is subject to both specific acid and specific base catalysis. acs.orgnih.gov This indicates that the rate of hydration is accelerated in the presence of both H⁺ and OH⁻ ions.

The rate constant for specific acid catalysis (kH+) is 8.37 × 10³ s⁻¹M⁻¹, while the rate constant for specific base catalysis (kOH−) is 1.08 × 10⁴ s⁻¹M⁻¹. acs.orgnih.gov Notably, studies have shown that this hydration reaction does not experience significant general acid or general base catalysis, meaning that proton transfer from buffer components other than H⁺ or OH⁻ does not substantially increase the reaction rate. acs.orgnih.gov

Exploration of Nucleophilic and Electrophilic Reactivity Patterns

The chemistry of this compound is largely defined by the electrophilic nature of its o-quinone methide intermediate. This high reactivity towards nucleophiles is a central feature of its reactivity pattern.

Electrophilic Character: The o-QM acts as a potent electrophile, readily accepting electrons from a wide range of nucleophiles. This is demonstrated by its rapid reaction with water and the azide ion. acs.orgnih.gov

Nucleophilic Partners: Water serves as a nucleophile in the hydration reaction. acs.orgnih.gov Stronger nucleophiles, such as the azide ion, can effectively compete with water to trap the o-QM intermediate. acs.orgnih.gov The ability of the o-QM to participate in Diels-Alder reactions with ethyl vinyl ether further underscores its electrophilic character. acs.orgnih.gov

The parent molecule, this compound, possesses a nucleophilic aromatic ring due to the activating effects of the hydroxyl and methoxy (B1213986) groups. This property is fundamental to reactions such as electrophilic aromatic substitution, although the formation and subsequent reactions of the o-QM intermediate dominate its mechanistic studies.

Photochemical Transformations of this compound

Photochemistry provides a clean and efficient method for initiating the characteristic reactions of this compound. The primary photochemical transformation is a photodehydration reaction. Upon irradiation with UV light, the molecule readily loses water to form the corresponding o-quinone methide. acs.orgnih.gov

This process is highly efficient, with a reported quantum yield (Φ) of 0.3. acs.orgnih.gov The use of techniques like laser flash photolysis has been instrumental in studying these photochemical events, allowing for the direct observation and characterization of the transient species involved, including both the o-quinone methide and its short-lived benzoxete precursor. acs.orgnih.gov This photochemical generation provides a controlled way to access the highly reactive o-QM and investigate its subsequent chemical behavior. acs.orgnih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Through DFT, a range of quantum chemical descriptors can be calculated for 2-(Hydroxymethyl)-4-methoxyphenol, offering a quantitative lens through which to view its chemical nature.

Prediction of Molecular Geometry and Conformational Analysis

The first step in the computational study of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Conformational analysis is crucial for flexible molecules like this compound, which possesses rotatable bonds in its hydroxymethyl and methoxy (B1213986) substituents. Different orientations of these groups relative to the phenol (B47542) ring result in various conformers with distinct energy levels. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the relative energies of these conformers. nih.gov The most stable conformer is typically stabilized by intramolecular hydrogen bonds. In the case of this compound, a significant intramolecular hydrogen bond is expected between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent hydroxymethyl group, or between the hydrogen of the hydroxymethyl group and the oxygen of the methoxy group. An X-ray crystallography study on the isomeric compound, 4-Hydroxymethyl-2-methoxyphenol, revealed a nearly planar structure stabilized by an intramolecular O-H···O hydrogen bond, a feature also anticipated in the most stable conformer of this compound. nih.gov

The rotational barriers between different conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. Studies on similar phenolic compounds have demonstrated that the interplay of steric hindrance and intramolecular interactions governs the conformational landscape. researchgate.net

Table 1: Predicted Geometric Parameters for a Stable Conformer of a Related Methoxyphenol Note: This table is illustrative, based on data for similar compounds. Precise values for this compound would require specific calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Phenolic) | ~1.36 Å |

| Bond Length | C-O (Methoxy) | ~1.37 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.40 Å |

| Bond Angle | C-O-H (Phenolic) | ~109° |

| Dihedral Angle | C-C-O-C (Methoxy) | ~0° or ~180° (for planarity) |

Analysis of Electronic Structure (HOMO, LUMO, Ionization Potential, Electronegativity)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and optical properties. rsc.org A smaller gap generally implies higher reactivity and polarizability. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, reflecting their electron-donating nature. The LUMO, conversely, is likely distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack. DFT calculations provide precise energy values for these orbitals. schrodinger.comirjweb.com

From the HOMO and LUMO energies, several key quantum chemical descriptors can be derived:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors are invaluable for predicting the reactivity of this compound in various chemical reactions. nih.gov

Table 2: Illustrative Quantum Chemical Descriptors for a Generic 2-Methoxyphenol Note: These values are for illustrative purposes and would need to be specifically calculated for this compound.

| Descriptor | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.0 to -5.5 |

| LUMO Energy | ELUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | ΔE | 4.5 to 5.0 |

| Ionization Potential | I | 5.5 to 6.0 |

| Electronegativity | χ | 3.5 to 3.75 |

| Chemical Hardness | η | 2.25 to 2.5 |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. For this compound, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the aromatic ring (n → σ) or the ring's π system (n → π). nih.govresearchgate.net These interactions are crucial for understanding the molecule's electronic structure and the influence of its substituent groups. The analysis also provides natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. wisc.edu

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the electrostatic potential on the molecule's surface. ymerdigital.com It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electron density. For this compound, the MEP map would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the hydroxyl, hydroxymethyl, and methoxy groups, indicating these are sites susceptible to electrophilic attack. ymerdigital.com Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the acidic phenolic hydrogen, highlighting them as sites for nucleophilic attack. The MEP map provides a clear visual guide to the molecule's reactivity and intermolecular interaction sites.

Spectroscopic Property Prediction through Quantum Mechanical Calculations

Quantum mechanical calculations are a powerful tool for predicting and interpreting spectroscopic data. nih.gov By calculating the vibrational frequencies of this compound, a theoretical Infrared (IR) spectrum can be generated. This calculated spectrum can be used to assign the vibrational modes observed in an experimental spectrum. For instance, the characteristic O-H stretching frequencies of the phenolic and alcohol groups, the C-H stretches of the aromatic ring and methyl groups, and the C-O stretching vibrations can all be predicted. nih.govresearchgate.net The calculations can also help distinguish between different conformers, as their IR spectra will show subtle differences.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions, primarily the HOMO → LUMO transition, which correspond to the absorption wavelengths (λmax). researchgate.net This allows for an understanding of the molecule's color and its behavior upon exposure to ultraviolet and visible light.

Thermodynamic Parameters and Intramolecular Interactions

DFT calculations can be used to determine various thermodynamic parameters of this compound at different temperatures. nih.govresearchgate.net These include:

Standard Enthalpy of Formation (ΔHf°)

Standard Entropy (S°)

Heat Capacity (Cp)

These parameters are derived from the calculated vibrational frequencies and are essential for understanding the molecule's stability and its behavior in chemical equilibria.

A key factor influencing the thermodynamics and structure of this compound is the presence of intramolecular hydrogen bonds. As identified in conformational analysis, an O-H···O bond between the phenolic hydroxyl and the hydroxymethyl group is highly probable. nih.gov The strength of this interaction can be estimated computationally by comparing the energy of the hydrogen-bonded conformer with a hypothetical conformer where such bonding is absent. NBO analysis can also quantify the stabilization energy of this interaction. This intramolecular bond significantly impacts the molecule's physical properties, such as its boiling point and acidity, as well as its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Methoxyphenols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the class of 2-methoxyphenols, QSAR models have been developed to predict various activities, most notably their antioxidant capacity. nih.govresearchgate.net

In a typical QSAR study for the antioxidant activity of 2-methoxyphenols, a dataset of compounds with experimentally measured activities (e.g., DPPH radical scavenging activity) is used. nih.govmdpi.com For each compound, a set of molecular descriptors is calculated. These can include:

Electronic Descriptors: HOMO and LUMO energies, ionization potential, electronegativity. nih.gov

Topological Descriptors: Describing molecular size, shape, and branching.

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (logP), which describes lipophilicity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates a selection of these descriptors with the observed antioxidant activity. nih.govmdpi.com

Studies on 2-methoxyphenols have shown that their antioxidant activity is often strongly correlated with electronic descriptors like the ionization potential (IP). nih.gov A lower IP suggests that the molecule can more easily donate a hydrogen atom or an electron to neutralize a free radical, which is the primary mechanism of antioxidant action for phenolic compounds. QSAR models can thus be used to screen virtual libraries of 2-methoxyphenol derivatives and prioritize the synthesis of those predicted to have the highest antioxidant potential.

Table 3: Common Descriptors in QSAR Models for Antioxidant 2-Methoxyphenols

| Descriptor Type | Example Descriptor | Relevance to Antioxidant Activity |

| Electronic | Ionization Potential (IP) | Lower IP facilitates H-atom or electron donation to radicals. nih.gov |

| Electronic | HOMO Energy | Higher HOMO energy indicates greater ease of electron donation. |

| Structural | Number of Hydroxyl Groups | OH groups are the primary sites for radical scavenging. |

| Physicochemical | LogP | Influences solubility and ability to reach lipid-based radicals. |

Biotransformation Pathways and Environmental Fate

In Vitro Metabolism and Enzymatic Transformations

Detailed studies focusing specifically on the in vitro metabolism of 2-(Hydroxymethyl)-4-methoxyphenol are not extensively available in the current scientific literature. The transformation of xenobiotics typically involves oxidation, reduction, hydrolysis, and conjugation reactions, catalyzed by various enzyme systems.

Specific metabolic intermediates and final products for the in vitro degradation of this compound have not been definitively identified in published research. For related phenolic compounds, metabolic pathways often involve the oxidation of side chains and modification of the aromatic ring. For instance, the aldehyde group of 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be reduced to form 2-hydroxy-5-methoxybenzyl alcohol (the target compound). wikipedia.org Conversely, it is plausible that the benzyl (B1604629) alcohol group of this compound could be oxidized to form the corresponding aldehyde (2-hydroxy-5-methoxybenzaldehyde) and subsequently the carboxylic acid (2-hydroxy-5-methoxybenzoic acid).

The specific enzyme systems responsible for the biotransformation of this compound have not been characterized. Generally, the metabolism of phenolic compounds in vertebrates is carried out by cytochrome P450 monooxygenases for oxidation and by alcohol dehydrogenases for the interconversion of alcohol and aldehyde functionalities. Subsequent conjugation reactions are often mediated by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to enhance water solubility and facilitate excretion. In microorganisms, a different set of enzymes, such as various dehydrogenases and dioxygenases, would be involved.

Environmental Degradation Mechanisms of Related Methoxyphenols

The environmental persistence of this compound is influenced by both non-biological (abiotic) and biological (biotic) degradation processes. While data specific to this molecule is scarce, the degradation of related methoxyphenols and other phenolic compounds provides a framework for understanding its likely environmental fate.

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis and hydrolysis.

Photolysis : This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds like phenols can absorb UV light, which can lead to the cleavage of chemical bonds. While direct photolysis pathways for this compound are not documented, related methoxyphenols are known to be susceptible to photodegradation in aqueous environments.

Hydrolysis : This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether and alcohol functional groups present in this compound are generally stable and not expected to undergo significant hydrolysis under typical environmental pH and temperature conditions.

Table 1. Summary of Abiotic Degradation Processes for Related Methoxyphenols.

| Process | Description and Relevance |

|---|---|

| Photolysis | Degradation by sunlight. Phenolic compounds can absorb UV radiation, leading to bond cleavage and transformation. This is considered a potential degradation pathway for methoxyphenols in surface waters. |

| Hydrolysis | Breakdown by water. The methoxy (B1213986) (ether) and benzyl alcohol functional groups are generally resistant to hydrolysis under normal environmental conditions (pH 5-9). Therefore, hydrolysis is not considered a significant degradation pathway. |

The breakdown of organic compounds by microorganisms is a crucial pathway for their removal from the environment. Bacteria and fungi possess diverse enzymatic systems capable of degrading complex aromatic structures.

The microbial degradation of phenols typically begins with an initial oxidation step. Phenol (B47542) itself is often first converted to catechol by the enzyme phenol hydroxylase. nih.gov From catechol, the aromatic ring is cleaved, a critical step in mineralization. This cleavage can proceed through two main pathways: the ortho-cleavage pathway, mediated by catechol 1,2-dioxygenase, and the meta-cleavage pathway, mediated by catechol 2,3-dioxygenase. nih.gov These pathways convert the aromatic ring into aliphatic intermediates that can then enter central metabolic cycles.

Microorganisms are also capable of modifying the functional groups attached to the aromatic ring. For example, some fungi can convert ferulic acid to vanillic acid, potentially through vanillin (B372448) as an intermediate, which involves the transformation of the side chain. mdpi.com The bacterium Rhodococcus wratislaviensis has been shown to degrade mixtures of methoxy and hydroxy polychlorinated biphenyls, indicating a robust capability to process methoxylated aromatic compounds. researchgate.net The primary metabolites in such degradations are often the corresponding benzoic acids, suggesting that oxidation of the side-chain (in this case, the hydroxymethyl group) to a carboxylic acid is a likely biotic transformation. researchgate.net

Table 2. Key Enzymes and Pathways in the Biotic Degradation of Related Phenolic Compounds.

| Enzyme/Pathway | Function | Relevance |

|---|---|---|

| Phenol Hydroxylase | Catalyzes the initial hydroxylation of phenol to catechol. nih.gov | This is often the first and rate-limiting step in the aerobic degradation of phenolic compounds. nih.gov |

| Catechol 1,2-Dioxygenase | Cleaves the catechol ring between the two hydroxyl groups (ortho-cleavage). nih.gov | A key enzyme in one of the two primary pathways for aromatic ring opening, leading to mineralization. nih.gov |

| Catechol 2,3-Dioxygenase | Cleaves the catechol ring adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov | Initiates the second major pathway for aromatic ring degradation in many bacteria. nih.gov |

| Alcohol/Aldehyde Dehydrogenases | Catalyze the oxidation of alcohol side chains to aldehydes and then to carboxylic acids. | Likely involved in the transformation of the hydroxymethyl group of compounds like this compound. |

In Vitro Biological Mechanisms

Investigation of Cellular and Molecular Interactions

Vanillyl alcohol, a methoxyphenolic compound, interacts with cellular components to exert its biological effects. drugbank.com Like other phenolic compounds, its interactions are influenced by its chemical structure, particularly the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. drugbank.com Studies on related methoxyphenolic compounds suggest that they can influence inflammatory responses in human airway cells by inhibiting the production of multiple inflammatory mediators. psu.edunih.gov Although the precise molecular targets of vanillyl alcohol are not fully elucidated in all contexts, research points towards its ability to modulate signaling pathways and protein expression involved in inflammation and cellular stress responses. nih.govnih.gov

Enzyme Modulation Studies (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process. youtube.comyoutube.com Inhibition of COX-2 is a primary mechanism for many anti-inflammatory drugs. youtube.comyoutube.com While direct, extensive studies on 2-(Hydroxymethyl)-4-methoxyphenol's inhibition of COX-2 are not widely available, research on structurally similar methoxyphenols provides valuable insights. For instance, vanillin (B372448) and guaiacol (B22219), which share the methoxyphenol core, have been shown to inhibit lipopolysaccharide (LPS)-stimulated COX-2 gene expression in murine macrophage cell lines. nih.gov This inhibition is linked to the suppression of NF-κB activation, a critical transcription factor for COX-2 expression. nih.gov The anti-inflammatory activity of these related compounds appears to be dependent on the phenolic O-H bond dissociation enthalpy. nih.gov

Furthermore, combinations of other artificial phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have demonstrated a synergistic inhibitory effect on the expression of COX-2 in RAW264.7 cells stimulated with LPS. nih.govresearchgate.net This suggests that phenolic structures can play a significant role in modulating the inflammatory pathways involving COX-2.

Mechanisms of Antioxidant Activity (e.g., Radical Scavenging)

Vanillyl alcohol exhibits notable antioxidant activity, primarily through its ability to scavenge free radicals. nih.govnih.gov This activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl group. nih.gov The mechanism involves the transfer of a hydrogen atom from the phenolic OH group to a radical, thereby neutralizing it. nih.gov

Studies comparing vanillyl alcohol to its derivatives have shown that its radical scavenging activity can be influenced by lipophilicity. researchgate.net In aqueous environments, vanillyl alcohol demonstrated a strong inhibitory effect against peroxyl radicals. researchgate.net The antioxidant efficacy of methoxyphenols like vanillyl alcohol is also linked to their ability to scavenge not only oxygen-centered radicals but also carbon-centered radicals. nih.gov

Molecular Basis of Anti-inflammatory Effects in Cellular Models

The anti-inflammatory properties of vanillyl alcohol and related methoxyphenolic compounds have been investigated in various cellular models. nih.govnih.gov In human airway cells, methoxyphenols have been found to inhibit the production of a range of inflammatory mediators, including chemokines and interleukins like CCL2, CCL5, IL-6, and IL-8. psu.edunih.gov

The molecular mechanism for these anti-inflammatory effects may involve post-transcriptional regulation. Some methoxyphenols have been shown to inhibit the binding of the RNA-binding protein HuR to mRNA, which can affect the stability and translation of inflammatory mediator transcripts. nih.gov Furthermore, in gastric ulcer models, the related compound vanillin demonstrated anti-inflammatory effects by decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ, while increasing the anti-inflammatory cytokine IL-10. mdpi.com This was associated with the downregulation of NF-κB and TNF-α mRNA expression. mdpi.com

Elucidation of Antimicrobial Mechanisms in Microorganisms

Vanillyl alcohol has demonstrated antimicrobial properties against a spectrum of bacteria and fungi. biochemjournal.com Its mechanism of action, particularly in its esterified forms, involves disruption of the microbial cell membrane. nih.govnih.gov For instance, caprylic acid vanillyl ester, a derivative of vanillyl alcohol, was found to insert into the membrane of Bacillus coagulans, leading to increased membrane permeability. nih.govnih.gov

The antimicrobial efficacy of vanillyl alcohol can be enhanced when used in combination with other compounds like vanillic acid, suggesting a synergistic effect that may target different cellular pathways in microorganisms. biochemjournal.com Studies on vanillin, a closely related aldehyde, have shown it to be effective against various foodborne pathogens and spoilage bacteria by inhibiting their growth. researchgate.netresearchgate.netnih.gov The antimicrobial action of other structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, has also been attributed to cell membrane damage. dntb.gov.uanih.gov

Cellular Cytotoxicity Mechanisms in Cell Lines (e.g., HSG cells)

The cytotoxic effects of this compound and related compounds have been evaluated in various cell lines. Vanillin and other related aromatic compounds have been reported to be cytotoxic to several mammalian cell lines. nih.gov This cytotoxicity is a consideration in the context of its potential therapeutic applications. While specific studies focusing solely on the cytotoxicity of this compound in HSG (human submandibular gland) cells are not detailed in the provided results, the general cytotoxicity of phenolic compounds is an area of active research. researchgate.net The mechanisms underlying the cytotoxicity of phenolic compounds can be complex and may involve the induction of apoptosis or other forms of cell death, depending on the concentration and cell type.

Future Research Directions and Emerging Paradigms in Chemical Science

Exploration of Novel Synthetic Methodologies and Industrial Scalability

The synthesis of 2-(hydroxymethyl)-4-methoxyphenol and its structural analogs is an area ripe for innovation, with current methods presenting opportunities for optimization in terms of yield, selectivity, and industrial applicability. A common laboratory-scale synthesis involves the reduction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a reducing agent like sodium borohydride (B1222165) in methanol (B129727). nih.gov This method, while effective, provides a foundation for exploring more efficient and scalable catalytic systems.

Future research is anticipated to focus on novel catalytic hydrogenation processes that can circumvent the use of stoichiometric borohydride reagents. Furthermore, methodologies developed for related phenols could be adapted. For instance, processes for producing 4-methoxyphenol (B1676288) from hydroquinone (B1673460) and methanol using solid acid catalysts in a liquid-phase flow reactor have been patented for industrial use. google.com Adapting such continuous flow systems could offer significant advantages for the large-scale production of this compound, improving efficiency and reducing costs. google.com Another avenue involves the Baeyer-Villiger oxidation of p-anisaldehyde using hydrogen peroxide with catalysts, a method noted for its high yield in producing 4-methoxyphenol. mdma.ch

The development of synthetic routes from alternative starting materials is also a promising direction. For example, novel processes have been developed for synthesizing substituted methoxyphenols, such as 2-isopropyl-4-methoxyphenol, from precursors like mequinol or 4-bromo-2-isopropylphenol, utilizing copper(I) bromide catalysts. google.com Exploring similar catalytic cross-coupling or functionalization strategies could lead to new, efficient pathways to this compound.

Table 1: Comparison of Synthetic Precursors and Methods

| Target Compound | Precursor | Reagents/Catalyst | Methodology | Potential for Scalability |

|---|---|---|---|---|

| This compound | 4-Hydroxy-3-methoxybenzaldehyde | Sodium borohydride | Aldehyde Reduction | Moderate |

| 4-Methoxyphenol | Hydroquinone, Methanol | Solid Acid Catalyst | Continuous Flow Reaction | High google.com |

| 4-Methoxyphenol | p-Anisaldehyde | H2O2, Formic Acid | Baeyer-Villiger Oxidation | High mdma.ch |

| 2-isopropyl-4-methoxyphenol | 4-bromo-2-isopropylphenol | Copper (I) bromide, Sodium methoxide | Catalytic Etherification | Moderate to High google.com |

Advanced Spectroscopic and Structural Characterization of Complex Derivatives

Detailed structural elucidation is fundamental to understanding the chemical behavior of this compound. X-ray crystallography has provided precise data on its solid-state structure, revealing a nearly planar molecule with significant intra- and intermolecular interactions. nih.govresearchgate.net The crystal structure is monoclinic, and analysis shows the presence of an intramolecular O-H···O hydrogen bond. nih.gov In the crystal lattice, molecules are linked into chains by intermolecular O-H···O hydrogen bonds. nih.govresearchgate.net This hydrogen bonding network is crucial in defining the compound's physical properties and its interactions in a biological context.

Future work will likely involve the synthesis and characterization of more complex derivatives to explore structure-property relationships. Advanced spectroscopic techniques will be essential. While standard GC-MS and IR data are available, advanced 2D NMR techniques (like COSY, HSQC, and HMBC) could be employed for unambiguous structural assignment of complex derivatives, such as the biphenyls derived from related 4-substituted-2-methoxyphenols. nih.gov

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, is an emerging paradigm. This method has been applied to derivatives like 2,6-dimethoxy-4-((2-nitrophenyliminomethyl)phenol to dissect the contributions of various contacts (e.g., C-H···O, N-H···O) to crystal packing stability. bohrium.com Applying this analysis to co-crystals or complexes of this compound could provide deeper insights into its recognition patterns.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H10O3 | nih.gov |

| Molecular Weight | 154.16 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 9.8476 (6) | nih.gov |

| b (Å) | 6.1721 (4) | nih.gov |

| c (Å) | 15.4915 (7) | nih.gov |

| β (°) | 126.877 (2) | nih.gov |

| Volume (ų) | 753.19 (8) | nih.gov |

Integration of Machine Learning in Computational Studies and QSAR Development

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize molecular discovery and materials science. 4tu.nl For a compound like this compound, these computational tools offer a paradigm shift in predicting properties and designing novel derivatives with targeted functions. Although specific ML studies on this exact molecule are nascent, the methodologies are well-established for related chemical classes. nih.govnih.gov

Future research could focus on developing Quantitative Structure-Activity Relationship (QSAR) models. For instance, 3D-QSAR studies, incorporating methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to correlate the structural features of complex heterocyclic derivatives with their cytotoxic activities. nih.gov A similar approach could be used to build models that predict the antioxidant, anti-inflammatory, or other biological activities of novel derivatives of this compound based on their electrostatic and steric fields.

Furthermore, machine learning can accelerate the discovery of new synthetic routes by predicting reaction outcomes and optimizing conditions. ML models can also be trained on large datasets of spectroscopic data to aid in the rapid characterization of new compounds. compchem.nl The integration of computational screening with AI tools is a powerful approach for identifying molecules with desired properties, such as specific redox potentials for applications in energy storage, a field where related phenolic compounds are of interest. 4tu.nl

Deeper Mechanistic Insights into Chemical Reactivity and Biological Interactions

Understanding the fundamental mechanisms of reactivity and biological interaction is key to unlocking the full potential of this compound and its derivatives. The molecule possesses several reactive sites: the phenolic hydroxyl group, the alcoholic hydroxyl group, and the aromatic ring, which can undergo electrophilic substitution. The intramolecular hydrogen bond between the phenolic hydroxyl and the hydroxymethyl group influences the molecule's conformation and reactivity. researchgate.net

Studies on related molecules provide a framework for future investigation. For example, hydroxylated biphenyls derived from similar 4-substituted-2-methoxyphenols have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.gov This suggests that dimers and more complex derivatives of this compound could be synthesized to explore their potential as bioactive agents. The antioxidant activity of related benzimidazole (B57391) derivatives has also been evaluated, indicating a potential avenue of research. nih.gov

Mechanistic studies on the degradation of polymers containing related structures can also offer insights. For instance, research into mechanophores like gem-dihalocyclopropanes has explored how mechanical force can trigger chemical reactions and degradation pathways. duke.edu Investigating the response of this compound-containing polymers to various stimuli (e.g., light, heat, force) could lead to the development of novel smart materials.

Sustainable and Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are increasingly guiding the development of chemical processes. For this compound, this involves designing environmentally benign methods for its synthesis and degradation.

In synthesis, the use of greener solvents, catalysts, and reagents is paramount. The oxidation of p-anisaldehyde using hydrogen peroxide is a step in a greener direction compared to traditional oxidants. mdma.ch A significant advancement would be the development of biocatalytic routes, using enzymes to perform specific transformations under mild, aqueous conditions.

For degradation and derivatization, electrocatalytic hydrogenation (ECH) represents a promising green technology. Studies on guaiacol (B22219) (2-methoxyphenol) have shown that ECH using Raney-Nickel electrodes in aqueous solutions can achieve efficient demethoxylation and hydrogenation to produce cyclohexanol. rsc.org This process, which uses water as the solvent and generates hydrogen in situ, could be adapted for the selective modification or complete degradation of this compound and its derivatives, potentially as a method for valorizing lignin-derived waste streams.

Q & A

Q. What synthetic methodologies are commonly employed for 2-(Hydroxymethyl)-4-methoxyphenol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves functionalization of a 4-methoxyphenol precursor. For hydroxymethylation, Mannich-type reactions or direct substitution using formaldehyde under controlled pH (acidic/basic) are employed . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C in CDCl₃ or DMSO-d₆). Quantify residual solvents using GC-MS. Confirm structural integrity via FT-IR (O-H stretch ~3300 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methoxy (~δ 3.8 ppm) and hydroxymethyl protons (δ 4.5–4.7 ppm). Aromatic protons appear between δ 6.5–7.5 ppm, with splitting patterns revealing substitution positions .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 168.07 for C₈H₁₀O₃). Fragmentation patterns distinguish hydroxymethyl from methoxy groups .

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain in the aromatic ring .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) at 25°C/40°C. Monitor degradation via UV-Vis (λmax ~270 nm) and LC-MS. Under acidic conditions, hydroxymethyl groups may undergo dehydration to form aldehydes; under basic conditions, methoxy groups hydrolyze to catechol derivatives. Use phosphate/citrate buffers to stabilize labile intermediates .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution reactions of this compound?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Fukui indices and local softness. Solvent effects (e.g., ethanol, DMSO) are modeled using the polarizable continuum model (PCM). Results correlate with experimental nitration/bromination outcomes, showing preferential substitution at the ortho position to the hydroxymethyl group due to electron-donating effects .

Q. What experimental and computational strategies resolve contradictions in oxidation studies of the hydroxymethyl group?

- Methodological Answer : Discrepancies arise from solvent polarity and oxidizing agents. For example:

Q. How can SHELXL and WinGX address twinning or disorder in crystallographic data for this compound derivatives?

- Methodological Answer : For twinned crystals, apply the TWIN command in SHELXL with a BASF parameter to refine twin fractions. For disorder, split atomic positions using PART and constrain occupancy factors. Validate via R₁ (≤5%) and wR₂ (≤10%) metrics. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What metabolomic approaches identify biological interactions of this compound in enzymatic assays?

- Methodological Answer : Incubate the compound with cytochrome P450 isoforms (CYP3A4, CYP2D6) and monitor metabolites via UPLC-QTOF-MS. Use isotopic labeling (²H/¹³C) to trace hydroxylation or O-demethylation. Pair with molecular docking (AutoDock Vina) to predict binding affinities at active sites. Validate via Michaelis-Menten kinetics (Km, Vmax) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.